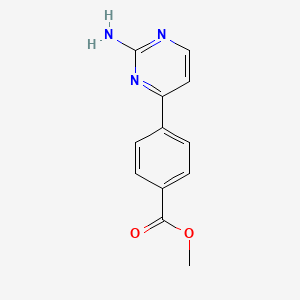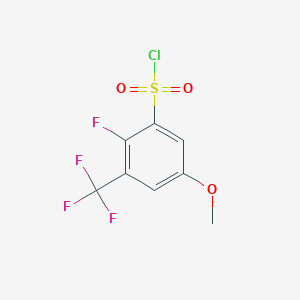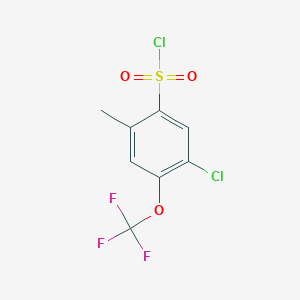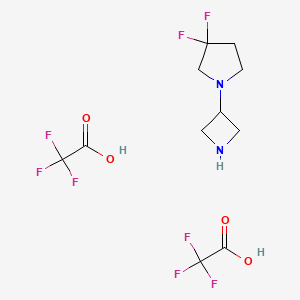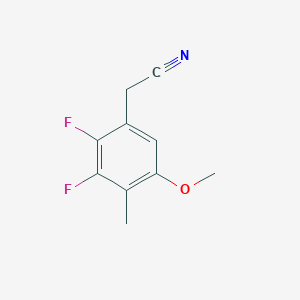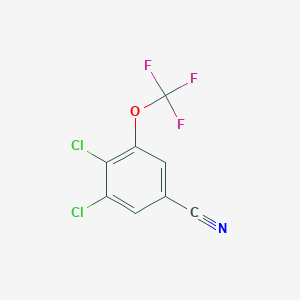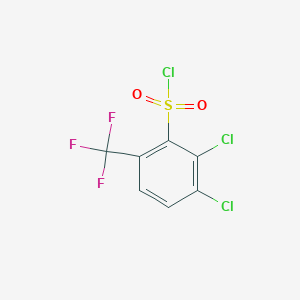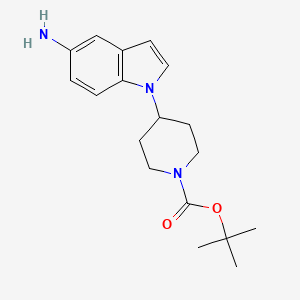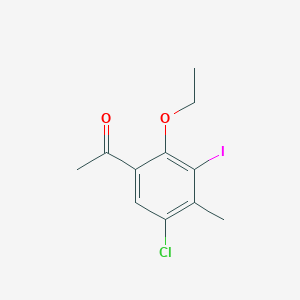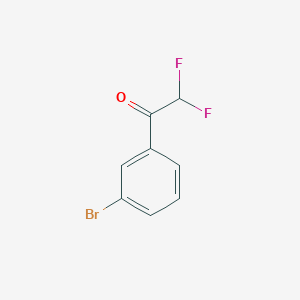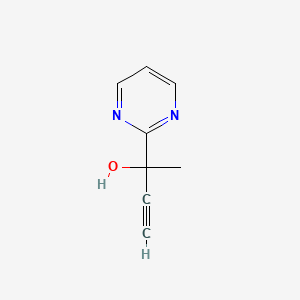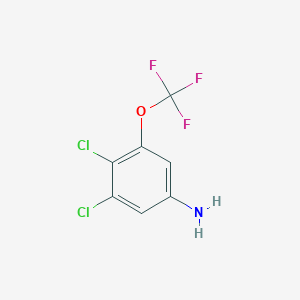
3,4-Dichloro-5-(trifluoromethoxy)aniline
Overview
Description
3,4-Dichloro-5-(trifluoromethoxy)aniline is a nitrogen compound useful in organic synthesis . It has a molecular weight of 246.02 .
Molecular Structure Analysis
The InChI code for 3,4-Dichloro-5-(trifluoromethoxy)aniline is1S/C7H4Cl2F3NO/c8-4-1-3 (13)2-5 (6 (4)9)14-7 (10,11)12/h1-2H,13H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
3,4-Dichloro-5-(trifluoromethoxy)aniline is a liquid at ambient temperature .Scientific Research Applications
Application Summary
“3,4-Dichloro-5-(trifluoromethoxy)aniline” and its derivatives, specifically trifluoromethylpyridines (TFMP), are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Methods of Application
The synthesis and applications of TFMP and its derivatives involve various methods. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is synthesized using various methods .
Results or Outcomes
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
2. Synthesis of Liquid-Crystalline Polymethacrylates
Application Summary
“4-(Trifluoromethoxy)aniline”, a derivative of “3,4-Dichloro-5-(trifluoromethoxy)aniline”, has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
Methods of Application
The specific methods of synthesis are not provided in the source, but it typically involves polymerization reactions .
Results or Outcomes
The resulting polymethacrylates exhibit liquid-crystalline properties, which can be useful in various applications such as display technologies .
3. Synthesis of 3-(Quinolin-3-yl)acrylates
Application Summary
“4-(Trifluoromethoxy)aniline” has also been used in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates .
Methods of Application
The synthesis involves condensation with pyridinecarboxaldehydes in the presence of molecular sieves .
Results or Outcomes
The resulting acrylates can have various applications in organic synthesis and medicinal chemistry .
4. Synthesis of Side-Group Liquid-Crystalline Polymethacrylates
Application Summary
“4-(Trifluoromethoxy)aniline”, a derivative of “3,4-Dichloro-5-(trifluoromethoxy)aniline”, has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
Methods of Application
The specific methods of synthesis are not provided in the source, but it typically involves polymerization reactions .
Results or Outcomes
The resulting polymethacrylates exhibit liquid-crystalline properties, which can be useful in various applications such as display technologies .
5. Synthesis of Derivatives of 3-(Quinolin-3-yl)acrylates
Application Summary
“4-(Trifluoromethoxy)aniline” has also been used in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates .
Methods of Application
The synthesis involves condensation with pyridinecarboxaldehydes in the presence of molecular sieves .
Results or Outcomes
The resulting acrylates can have various applications in organic synthesis and medicinal chemistry .
6. Synthesis of Novel Schiff Bases
Application Summary
“4-(Trifluoromethoxy)aniline” has been used in the synthesis of a series of novel Schiff bases .
Methods of Application
The synthesis involves condensation with pyridinecarboxaldehydes in the presence of molecular sieves .
Results or Outcomes
The resulting Schiff bases can have various applications in organic synthesis and medicinal chemistry .
properties
IUPAC Name |
3,4-dichloro-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-4-1-3(13)2-5(6(4)9)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZCXIWTHASYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



